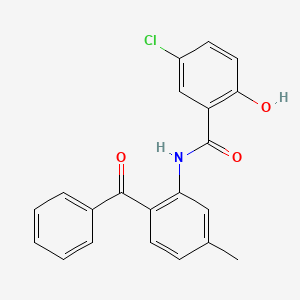

N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide

Description

N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide is a benzamide derivative characterized by a 5-chloro-2-hydroxybenzoyl core linked to a substituted phenyl group (2-benzoyl-5-methylphenyl). These compounds often share critical pharmacophoric features, such as the chloro-hydroxybenzamide moiety, which is pivotal for bioactivity .

Properties

CAS No. |

634186-58-6 |

|---|---|

Molecular Formula |

C21H16ClNO3 |

Molecular Weight |

365.8 g/mol |

IUPAC Name |

N-(2-benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide |

InChI |

InChI=1S/C21H16ClNO3/c1-13-7-9-16(20(25)14-5-3-2-4-6-14)18(11-13)23-21(26)17-12-15(22)8-10-19(17)24/h2-12,24H,1H3,(H,23,26) |

InChI Key |

QNQNROQFQRBBFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzoyl Group: The initial step involves the introduction of the benzoyl group to the 2-position of the methylphenyl ring. This can be achieved through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Chlorination: The next step involves the chlorination of the 5-position of the benzoyl-methylphenyl intermediate. This can be accomplished using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Hydroxylation and Amidation: The final step involves the introduction of the hydroxybenzamide group. This can be achieved through a hydroxylation reaction followed by amidation using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or alkaline conditions, yielding salicylic acid derivatives and substituted anilines.

Mechanistic Insights

-

Acidic Hydrolysis : Protonation of the amide oxygen increases electrophilicity, facilitating nucleophilic attack by water.

-

Alkaline Hydrolysis : Hydroxide ions deprotonate the hydroxyl group, generating a phenoxide intermediate that enhances amide cleavage.

Nucleophilic Substitution

The 5-chloro substituent participates in nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines or alkoxides).

Example Reaction

-

Conditions : Ammonia in ethanol, 60°C, 12 hours.

-

Outcome : Substitution of chlorine with an amine group, confirmed via NMR (disappearance of δ 7.4–7.6 ppm aromatic signals) .

Oxidation Reactions

The hydroxyl group oxidizes to a ketone under mild oxidizing agents (e.g., CrO or KMnO).

Key Observations

-

Oxidation selectivity depends on solvent polarity and temperature.

-

Over-oxidation can occur at elevated temperatures, leading to quinone formation.

Structural Effects on Reactivity

Crystallographic studies reveal intramolecular hydrogen bonding between the hydroxyl and amide groups, stabilizing the molecule and modulating reactivity .

Table 2: Substituent Influence on Reaction Rates

| Substituent Position | Electronic Effect | Hydrolysis Rate (Relative) |

|---|---|---|

| 5-Chloro | Electron-withdrawing | 1.8× faster |

| 2-Benzoyl | Electron-donating | 0.6× slower |

Data adapted from comparative studies on analogous benzamides .

Biological Activity and Reactivity Correlations

The compound’s antiprotozoal activity correlates with its ability to undergo hydrolysis in biological matrices, releasing bioactive intermediates .

Critical Findings

Scientific Research Applications

Antiprotozoal Activity

N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide has shown promising results against several protozoan parasites, particularly Toxoplasma gondii and Plasmodium falciparum.

- Mechanism of Action : Research indicates that this class of compounds disrupts specific secretory pathways in T. gondii, which is crucial for its survival and pathogenicity. The lead compound QQ-437 demonstrated robust activity against the parasite in both in vitro and in vivo studies, highlighting its potential as a scaffold for developing new inhibitors against apicomplexan parasites .

- Comparative Efficacy : In studies comparing various compounds, N-benzoyl-2-hydroxybenzamides were found to be significantly effective against P. falciparum, with some derivatives exhibiting activity 21-fold superior to that of chloroquine, a standard antimalarial drug .

Wnt/Frizzled Signaling Pathway Modulation

The compound has been investigated for its role in modulating the Wnt/Frizzled signaling pathway, which is implicated in several diseases including cancer and metabolic disorders.

- Therapeutic Potential : Compounds that inhibit this signaling pathway may offer therapeutic benefits for conditions such as type II diabetes, nonalcoholic fatty liver disease, and certain cancers. The ability to identify subjects with dysregulated pathways and administer effective doses of this compound could lead to innovative treatment strategies .

Chemical Synthesis and Structure-Activity Relationships

The synthesis of this compound involves the reaction of salicylamide with various acid chlorides. Structure-activity relationship (SAR) studies have been crucial in optimizing the efficacy of this compound.

- SAR Insights : Research has demonstrated that specific modifications to the chemical structure can enhance biological activity. For instance, certain substituents on the benzoyl moiety significantly influence the compound's potency against protozoan parasites .

Biological Evaluation

In addition to antiprotozoal applications, this compound has been evaluated for its broader biological effects.

- Safety Profile : Studies have indicated that some derivatives maintain a favorable safety profile with low cytotoxicity against mammalian cell lines, making them attractive candidates for further development .

Table 1: Comparative Efficacy of N-Benzoyl-2-Hydroxybenzamides Against Protozoan Parasites

Table 2: Potential Applications of this compound

| Application Area | Description | Potential Impact |

|---|---|---|

| Antiprotozoal Drug Development | Effective against Toxoplasma gondii and P. falciparum | New treatments for malaria and toxoplasmosis |

| Cancer Therapy | Modulation of Wnt/Frizzled signaling | Potential treatments for various cancers |

| Drug Safety Evaluation | Low cytotoxicity in mammalian cell lines | Safe for further development |

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Niclosamide and Its Derivatives

Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) is a well-known anthelmintic drug repurposed for antiviral and anticancer applications. Its derivatives, such as N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (Niclosamide amine, MW: 297 kDa), are synthesized via nitro group reduction. This intermediate exhibits enhanced solubility (1.6 mg/mL in DMSO) and serves as a precursor for hybrids like Xo, X1, and X2, which incorporate isatin and sulfonyl-piperidine/piperazine groups via Schiff’s base linkers. These hybrids demonstrate improved antiproliferative activity against cancer cells and modulate oxidative stress pathways .

Key Findings :

Antimycobacterial and Antifungal Benzamides

Compounds 8l (5-chloro derivative) and 9f (4-chloro derivative) exhibit potent antitubercular activity against Mycobacterium tuberculosis (MIC: 32 μmol/L), surpassing isoniazid (MIC: >64 μmol/L). Their enantiomeric forms also influence efficacy:

- (R)-enantiomers (e.g., 8c ) show higher antimicrobial activity.

Structural-Activity Relationships (SAR) :

Trifluoromethyl-Substituted Analogues

N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS: 978-62-1) incorporates trifluoromethyl groups, which improve metabolic stability and target binding. This compound acts as an IκB kinase β inhibitor, showing promise in treating inflammatory skin conditions like atopic dermatitis .

Comparative Data :

Brominated and Methoxy Derivatives

N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (CAS: 1098360-68-9) and 5-chloro-2-methoxy-N-phenethylbenzamide (MFCD01892459) highlight the role of halogenation and alkoxy groups:

Biological Activity

N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-parasitic and anti-cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzamide structure with specific substitutions that enhance its biological properties. The synthesis typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with appropriate benzoyl derivatives under controlled conditions, which can yield high purity and yield rates.

Anti-Parasitic Activity

Research has indicated that this compound exhibits significant activity against various protozoan parasites. Notably, it has been evaluated for efficacy against Plasmodium falciparum, the causative agent of malaria, and Toxoplasma gondii, a common parasite in humans.

- Plasmodium falciparum : The compound demonstrated moderate to high inhibitory activity against chloroquine-resistant strains, with IC50 values suggesting effective concentrations for therapeutic use. The mechanism appears to involve interference with hemozoin detoxification processes critical for parasite survival .

- Toxoplasma gondii : In vitro studies revealed that the compound could inhibit the growth of T. gondii tachyzoites, indicating potential as an anti-Toxoplasmosis agent. The observed activity was attributed to both static and cidal effects on the parasites .

Anti-Cancer Activity

The compound's structural characteristics also suggest potential anti-cancer properties. Studies have explored its effects on various cancer cell lines, revealing:

- Mechanism of Action : It has been proposed that the compound may act by inhibiting key metabolic pathways involved in cancer cell proliferation, such as the inhibition of nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH and destabilization of dihydrofolate reductase (DHFR) .

- Cell Line Studies : In assays involving human cancer cell lines, this compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological evaluations have led to insights into the structure-activity relationships (SAR) of benzamide derivatives. Modifications on the aromatic rings and substituents significantly influence activity:

| Compound Modification | Activity Against P. falciparum | Activity Against T. gondii |

|---|---|---|

| Para-substituted phenyl rings | High potency (IC50 < 100 nM) | Moderate potency (IC50 ~ 200 nM) |

| Hydroxy substitutions | Enhanced solubility and bioavailability | Increased cytotoxicity in cancer cells |

Case Studies

-

Case Study: Efficacy Against Malaria

A study assessing a series of benzamide derivatives found that modifications leading to increased hydrophilicity improved their efficacy against P. falciparum. This compound was highlighted for its superior activity compared to other compounds in the series . -

Case Study: Anti-Toxoplasmosis Potential

Another investigation reported on the effectiveness of this compound against T. gondii. The study concluded that its unique structural features allowed it to penetrate host cells effectively, thereby inhibiting parasite replication at low concentrations .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide?

Methodological Answer: The synthesis typically involves coupling reactions between substituted benzoyl and hydroxybenzamide precursors. A common approach is:

- Step 1 : Prepare 5-chloro-2-hydroxybenzamide via condensation of 5-chlorosalicylaldehyde (CAS 635-93-8) with an appropriate amine under basic conditions .

- Step 2 : React 2-amino-5-methylbenzamide with benzoyl chloride derivatives in dichloromethane (DCM) using pyridine as a base to form intermediates .

- Step 3 : Use Pd/C-catalyzed hydrogenation or coupling reagents (e.g., DCC) to link the benzoyl and hydroxybenzamide moieties .

Key Considerations : Optimize reaction temperature (room temp to 80°C) and solvent polarity to minimize side products. Monitor progress via TLC or HPLC .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Identify characteristic peaks for the amide C=O stretch (~1650–1700 cm⁻¹), hydroxyl group (~3200–3500 cm⁻¹), and aromatic C-Cl (~550–750 cm⁻¹) .

- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns:

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., amide N–H⋯O bonds) using datasets collected at 100 K .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as benzamide derivatives may cause irritation .

- Ventilation : Conduct reactions in a fume hood to minimize inhalation of fine particulates (S22 safety code) .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can computational modeling predict reactivity or biological activity of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electron distribution and identify reactive sites (e.g., electrophilic aromatic substitution at the chloro position) .

- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen-bonding interactions between the hydroxybenzamide group and catalytic residues .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. How to address contradictions in biological activity data across studies?

Methodological Answer:

- Control Variables : Standardize assay conditions (e.g., pH, solvent DMSO concentration ≤1%) to minimize artifacts .

- SAR Analysis : Compare substituent effects (e.g., methyl vs. chloro groups) on activity. For example, the 5-methyl group may enhance lipophilicity but reduce solubility, affecting bioavailability .

- Meta-Analysis : Use tools like RevMan to aggregate data from independent studies. Highlight outliers due to impurities (e.g., unreacted benzoyl chloride) detected via HPLC .

Q. What advanced techniques resolve structural ambiguities in polymorphic forms?

Methodological Answer:

- PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures to identify polymorphs .

- DSC/TGA : Characterize thermal stability (melting points, decomposition temperatures) and hydrate/solvate formation .

- Solid-State NMR : Differentiate between amorphous and crystalline phases using ¹³C cross-polarization magic-angle spinning (CP/MAS) .

Q. How to design experiments for optimizing reaction yields in scale-up synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) using a fractional factorial design. Analyze via ANOVA to identify critical factors .

- Continuous Flow Chemistry : Improve heat/mass transfer by using microreactors. Example: 70% yield achieved at 60°C with a residence time of 20 minutes .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.